Cas no 2248402-18-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate)

2248402-18-6 structure
Nome del prodotto:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2248402-18-6
- EN300-6520444
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate
-
- Inchi: 1S/C21H21NO5/c1-13(26-15-9-7-8-14(12-15)21(2,3)4)20(25)27-22-18(23)16-10-5-6-11-17(16)19(22)24/h5-13H,1-4H3
- Chiave InChI: AZCQYTGQGHTCHC-UHFFFAOYSA-N
- Sorrisi: O(C(C)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1=CC=CC(=C1)C(C)(C)C
Proprietà calcolate
- Massa esatta: 367.14197277g/mol
- Massa monoisotopica: 367.14197277g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 6
- Complessità: 572
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 72.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6520444-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate |
2248402-18-6 | 95.0% | 1.0g |
$528.0 | 2025-03-14 | |
Enamine | EN300-6520444-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate |
2248402-18-6 | 95.0% | 0.5g |
$507.0 | 2025-03-14 | |
Enamine | EN300-6520444-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate |
2248402-18-6 | 95.0% | 5.0g |
$1530.0 | 2025-03-14 | |
Enamine | EN300-6520444-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate |
2248402-18-6 | 95.0% | 0.25g |
$485.0 | 2025-03-14 | |
Enamine | EN300-6520444-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate |
2248402-18-6 | 95.0% | 0.05g |
$443.0 | 2025-03-14 | |
Enamine | EN300-6520444-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate |
2248402-18-6 | 95.0% | 2.5g |
$1034.0 | 2025-03-14 | |
Enamine | EN300-6520444-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate |
2248402-18-6 | 95.0% | 0.1g |
$464.0 | 2025-03-14 | |
Enamine | EN300-6520444-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate |
2248402-18-6 | 95.0% | 10.0g |
$2269.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate Letteratura correlata
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
2. Book reviews
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
2248402-18-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-tert-butylphenoxy)propanoate) Prodotti correlati
- 2411307-06-5(2-chloro-3-methyl-5-{[3-(5-methyl-1H-1,2,4-triazol-3-yl)azetidin-1-yl]sulfonyl}pyridine)
- 1261895-62-8(2-fluoro-4-(3-methylsulfonylphenyl)phenol)
- 1780999-60-1(2-(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid)
- 923691-50-3(5-methyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)
- 141190-61-6(Ethanone,1-(2-pyrazinyl)-, oxime)
- 1021106-23-9(N-(4-methoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide)
- 1011460-69-7(4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine)
- 2171870-10-1(3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2,2-difluoropropanoic acid)
- 7803-49-8(Hydroxylamine Solution(50wt. % in H2O))
- 1353962-79-4(2-Amino-N-methyl-N-pyrazin-2-ylmethyl-acetamide)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
